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molecular formula C20H32N2O3S B8767035 Carbosulfan

Carbosulfan

Cat. No. B8767035
M. Wt: 380.5 g/mol
InChI Key: FABFUHUAVHHSSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04329293

Procedure details

A flask was charged with 15.8 g of 98% 2,3-dihydro-2,2-dimethyl-7-benzofuranyl methylcarbamate (0.07 mole) and 30.2 g of a 50% solution of dibutylaminosulfenyl chloride (0.077 mole) in hexane under nitrogen atmosphere. To this was added with stirring 7.5 g (0.0455 mole) of triethylamine/sulfur dioxide complex prepared as described in Example 3. Pyridine (6.1 g, 0.077 mole) was then added dropwise with stirring over a period of 16 minutes. The temperature increased from 20.5° C. to 23.5° C. Stirring was continued for three hours after the beginning of pyridine addition during which external heating was supplied to maintain a temperature of 35° C. The mixture was cooled to 10.5° C. and 31 ml of water was added. The mixture was filtered, separated, and the organic layer was concentrated to yield 18.99 g of 75% (by hplc) 2,3-dihydro-2,2-dimethyl-7-benzofuranyl (dibutylaminothio)methylcarbamate (53% chemical yield based on the starting carbamate).
Quantity
15.8 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.077 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
6.1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
31 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3](=[O:16])[O:4][C:5]1[C:13]2[O:12][C:11]([CH3:15])([CH3:14])[CH2:10][C:9]=2[CH:8]=[CH:7][CH:6]=1.[CH2:17]([N:21]([CH2:24][CH2:25][CH2:26][CH3:27])[S:22]Cl)[CH2:18][CH2:19][CH3:20].N1C=CC=CC=1.O>CCCCCC>[CH2:17]([N:21]([CH2:24][CH2:25][CH2:26][CH3:27])[S:22][CH2:1][NH:2][C:3](=[O:16])[O:4][C:5]1[C:13]2[O:12][C:11]([CH3:14])([CH3:15])[CH2:10][C:9]=2[CH:8]=[CH:7][CH:6]=1)[CH2:18][CH2:19][CH3:20]

Inputs

Step One
Name
Quantity
15.8 g
Type
reactant
Smiles
CNC(OC1=CC=CC=2CC(OC21)(C)C)=O
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0.077 mol
Type
reactant
Smiles
C(CCC)N(SCl)CCCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Two
Name
Quantity
6.1 g
Type
reactant
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=CC=C1
Step Four
Name
Quantity
31 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
35 °C
Stirring
Type
CUSTOM
Details
with stirring 7.5 g (0.0455 mole) of triethylamine/sulfur dioxide complex
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To this was added
CUSTOM
Type
CUSTOM
Details
prepared
STIRRING
Type
STIRRING
Details
with stirring over a period of 16 minutes
Duration
16 min
TEMPERATURE
Type
TEMPERATURE
Details
The temperature increased from 20.5° C. to 23.5° C
STIRRING
Type
STIRRING
Details
Stirring
TEMPERATURE
Type
TEMPERATURE
Details
external heating
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 10.5° C.
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
separated
CONCENTRATION
Type
CONCENTRATION
Details
the organic layer was concentrated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(CCC)N(SCNC(OC1=CC=CC=2CC(OC21)(C)C)=O)CCCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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